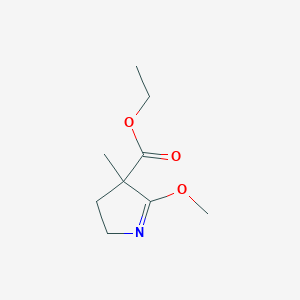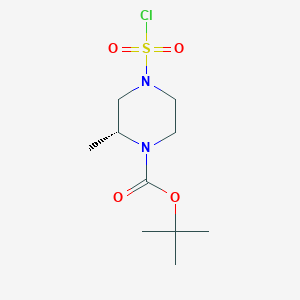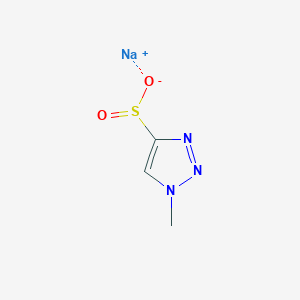![molecular formula C13H15ClN2O4 B6602999 ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate CAS No. 2649087-56-7](/img/structure/B6602999.png)
ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate is an organic compound with the molecular formula C13H15ClN2O4 It is known for its unique structure, which includes a hydrazone moiety and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 2-methoxyphenylhydrazine in the presence of a chlorinating agent. The reaction proceeds through the formation of a hydrazone intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution can result in various substituted analogs .
科学研究应用
Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: This compound shares a similar hydrazone structure but differs in the position of the methoxy group.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Another related compound with a similar hydrazone moiety.
Uniqueness
Ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
ethyl (Z)-4-chloro-3-hydroxy-2-[(2-methoxyphenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-20-13(18)12(10(17)8-14)16-15-9-6-4-5-7-11(9)19-2/h4-7,17H,3,8H2,1-2H3/b12-10-,16-15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPMWLTGZIRAE-GYOKMOPESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea,sulfuricacid](/img/structure/B6602931.png)


![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)






![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)

![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
